molecular formula C19H22N2O5S B2461711 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 922553-60-4

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2461711
CAS No.: 922553-60-4
M. Wt: 390.45
InChI Key: XVBVZNNRIADBMB-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings and case studies related to its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H24N2O5S\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{5}\text{S}

Key Properties:

  • Molecular Weight: 404.5 g/mol
  • CAS Number: 922553-64-8
  • Functional Groups: Sulfonamide, oxazepine core, methoxy group

The biological activity of this compound is primarily attributed to its unique structural features, which may influence various biochemical pathways. The tetrahydrobenzo[f][1,4]oxazepine core is known for its potential as a kinase inhibitor, which is significant in cancer therapy and other diseases involving dysregulated signaling pathways.

Antiviral Activity

Recent research has highlighted the potential antiviral properties of related compounds. For example, certain tetrahydrobenzo derivatives have shown activity against viral infections. Although direct studies on this specific compound's antiviral efficacy are lacking, its structural analogs suggest a possible mechanism of action against viruses.

Case Studies and Research Findings

  • Synthesis and Evaluation:
    A study synthesized various oxazepine derivatives and evaluated their biological activities. While the focus was not solely on N-(4-ethyl...) compounds, the findings indicated that modifications to the oxazepine core can enhance biological activity significantly .
  • In Vitro Studies:
    In vitro assays have been conducted with similar sulfonamide compounds demonstrating cytotoxic effects against leukemia cells. The IC50 values varied widely among different analogs, indicating that further research could elucidate the specific activity of N-(4-ethyl...) in cancer models .
  • Pharmacological Potential:
    Research into related compounds has shown that structural modifications can lead to increased potency in inhibiting specific enzymes or pathways involved in disease progression. This suggests that N-(4-ethyl...) could be a candidate for further pharmacological exploration.

Future Directions

Given the promising structural features of N-(4-ethyl-5-oxo...) and its potential biological activities:

  • Further Synthesis: Additional derivatives should be synthesized to explore structure-activity relationships.
  • In Vivo Studies: Animal models should be employed to assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological activities are essential for understanding its full potential.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-4-21-9-10-26-18-7-5-14(12-16(18)19(21)22)20-27(23,24)15-6-8-17(25-3)13(2)11-15/h5-8,11-12,20H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBVZNNRIADBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.